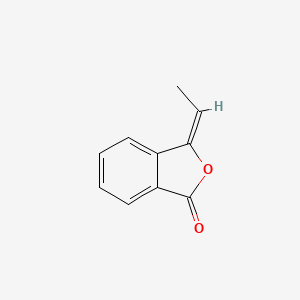

3-Ethylidenephthalide

Description

Properties

IUPAC Name |

3-ethylidene-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOWXWKOKRXGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=CC=CC=C2C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of E 3 Ethylidenephthalide

Established Synthetic Pathways for (E)-3-Ethylidenephthalide

Multi-Step Synthesis Approaches

Multi-step syntheses of (E)-3-ethylidenephthalide often involve the initial formation of a phthalide (B148349) ring followed by the introduction of the ethylidene moiety. A common strategy begins with the reduction of 2-acylbenzoic acids or their derivatives to form a 3-substituted phthalide intermediate. For instance, the condensation of a phthalide anion with an appropriate aldehyde, such as acetaldehyde, can yield a 3-(1-hydroxyethyl)phthalide intermediate. Subsequent acid-catalyzed dehydration of this intermediate can then lead to the formation of the target (E)-3-ethylidenephthalide. acs.org The choice of acid and reaction conditions can influence the stereochemical outcome of the elimination step.

Another multi-step approach could involve the Knoevenagel condensation of a suitable phthalide precursor, although this is more commonly used for the synthesis of substituted butenolides. researchgate.netacs.org The general principles of multi-step synthesis allow for the careful construction of the molecule, with purification of intermediates at each stage to ensure the final product's purity. nih.gov

A representative multi-step synthesis could be conceptualized as follows:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Phthalide formation | 2-Formylbenzoic acid | Reduction (e.g., NaBH4) | 3-Hydroxyphthalide |

| 2 | Oxidation | 3-Hydroxyphthalide | Oxidation (e.g., PCC) | Phthalic anhydride (B1165640) |

| 3 | Wittig Reaction | Phthalic anhydride | Ethyltriphenylphosphonium bromide, Base | (E/Z)-3-Ethylidenephthalide |

This table presents a generalized multi-step approach; specific conditions would need optimization.

One-Pot Reaction Strategies

To improve efficiency and reduce waste, one-pot syntheses have been developed for phthalide derivatives. These methods combine multiple reaction steps into a single process without the isolation of intermediates. For example, a palladium-catalyzed coupling of (Z)-3-iodoacrylic acid with a terminal alkyne can lead to the one-pot synthesis of γ-ylidene butenolides, a structurally related class of compounds. researchgate.net A similar strategy could be envisioned for (E)-3-ethylidenephthalide, potentially starting from 2-halobenzoic acids and a suitable C2-building block.

One-pot procedures often rely on the careful selection of catalysts and reaction conditions that are compatible with all the transformations in the sequence. For instance, a tandem reaction involving a Sonogashira coupling followed by an intramolecular nucleophilic addition has been used to construct 3-ethylideneisobenzofuran-1(3H)-one in a single pot. researchgate.net Such methodologies offer significant advantages in terms of atom economy and reduced operational complexity.

Novel and Emerging Synthetic Routes

Catalytic Synthesis: Homogeneous and Heterogeneous Catalysis

Modern synthetic chemistry has increasingly turned to catalytic methods to improve the efficiency and selectivity of reactions. For the synthesis of (E)-3-ethylidenephthalide, both homogeneous and heterogeneous catalysts have shown promise.

Homogeneous Catalysis:

Palladium and rhodium catalysts have been particularly effective in the synthesis of phthalides and their derivatives. rsc.orgnih.gov For instance, the allylic oxidation of 2-allylbenzoic acids using a palladium catalyst can selectively form 3-ethylidenephthalides. rsc.org The selectivity for the ethylidene over the vinyl isomer can be controlled by the addition of acids or bases. rsc.orgncu.edu.tw The use of specific ligands, such as in the White catalyst (1,2-bis(phenylsulfinyl)ethane palladium(II) acetate), can further enhance the selectivity and efficiency of these transformations. rsc.orgscispace.com

Rhodium-catalyzed [3+2] tandem cyclization of aromatic acids and acrylates in water has been reported as an environmentally benign approach to construct the phthalide motif. sioc-journal.cn

| Catalyst System | Starting Material | Product(s) | Key Features |

| White catalyst/O2/NaOH | 2-Allylbenzoic acids | (Z)-3-Ethylidenephthalides | Allylic oxidation, base controls selectivity. rsc.org |

| [Rh(cod)Cl]2/dppf | Aromatic acids and acrylates | 3-Substituted phthalides | Tandem cyclization in water. sioc-journal.cn |

Heterogeneous Catalysis:

Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the advantage of easy separation and recycling. A combination of 10% Pd/C with CuI, PPh3, and Et3N has been effective for the one-pot synthesis of γ-ylidene butenolides, demonstrating the potential of heterogeneous systems for related structures. researchgate.net The development of robust and reusable heterogeneous catalysts is a key area of research for the sustainable production of fine chemicals like (E)-3-ethylidenephthalide.

Green Chemistry Approaches to Phthalide Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally friendly. researchgate.net In the context of (E)-3-ethylidenephthalide synthesis, this translates to the use of non-toxic solvents, renewable starting materials, and energy-efficient processes.

Several green methods for phthalide synthesis have been reported. A catalyst-free condensation reaction of 2-formylbenzoic acid, hydrazine (B178648) hydrate, and acetylenic esters in water provides an efficient and environmentally benign route to phthalide-fused pyrazoles. researchgate.net The use of water as a solvent is highly desirable from a green chemistry perspective. sioc-journal.cn

Furthermore, photo-flow oxidative reactions have been developed for the synthesis of phthalides from simple hydrocarbons like benzoic acid, using oxygen as a green oxidant. rsc.org Such methods, which avoid the use of hazardous reagents and minimize waste, are crucial for the development of sustainable chemical manufacturing. The use of biomass-derived starting materials is another important aspect of green chemistry, and strategies to synthesize lactones from renewable resources like olive oil are being explored. acs.org

Stereoselective Synthesis of (E)-3-Ethylidenephthalide and its Analogues

The stereochemistry of the exocyclic double bond is a critical feature of (E)-3-ethylidenephthalide. Therefore, stereoselective synthetic methods are essential for its preparation. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the stereoselective formation of alkenes. chemtube3d.comwikipedia.orgorganic-chemistry.org

To achieve the (E)-isomer with high selectivity, a stabilized phosphonium (B103445) ylide is typically employed in the Wittig reaction. chemtube3d.comorganic-chemistry.org In the context of (E)-3-ethylidenephthalide synthesis, this would involve the reaction of phthalic anhydride with a stabilized ethylidenephosphorane. The HWE reaction, using a phosphonate (B1237965) ester, is also well-known to favor the formation of (E)-alkenes. clockss.org

The choice of reaction conditions, including the base and solvent, can significantly influence the E/Z selectivity of the olefination. For unstabilized ylides, which typically favor the Z-alkene, modifications such as the Schlosser protocol can be used to obtain the E-isomer. wikipedia.org

Recent advances in catalysis have also provided methods for the stereoselective synthesis of exocyclic alkenes. capes.gov.brnih.govnih.govubc.caresearchgate.net Palladium-catalyzed cascade reactions, for example, have been used to prepare tetrasubstituted exocyclic alkenes with high stereo- and regiocontrol. nih.gov

| Reaction | Key Reagent | Expected Major Isomer | Notes |

| Wittig Reaction | Stabilized ethylidenephosphorane | (E) | Reaction with phthalic anhydride. chemtube3d.comorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Ethyl phosphonate ester | (E) | Generally provides high E-selectivity. clockss.org |

| Modified Julia Olefination | Sulfone reagent | (E) | Applied to anhydrides for phthalide synthesis. acs.org |

Derivatization and Chemical Modifications of (E)-3-Ethylidenephthalide

The core structure of (E)-3-Ethylidenephthalide serves as a versatile scaffold for a variety of chemical modifications. These transformations are pivotal for developing new compounds with potentially enhanced or novel properties. The derivatization processes often target the ethylidene group or the phthalide ring system, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Synthesis of Structurally Related Phthalide Analogues

The synthesis of analogues structurally related to (E)-3-Ethylidenephthalide is a significant area of research, driven by the quest for compounds with tailored biological or material properties. Methodologies for these syntheses are diverse, often involving cyclization reactions of appropriately substituted precursors.

A key strategy involves the palladium-catalyzed cyclization of 2-allylbenzoic acids. The selectivity of this reaction towards forming either 3-ethylidenephthalides or 3-vinylphthalides can be controlled by the addition of acids or bases. researchgate.netresearchgate.net Mechanistic investigations have pointed to a competition between Wacker-type oxidation and allylic C-H cleavage as the determining factor in product formation. researchgate.net Furthermore, the isomerization of 3-vinylphthalide provides another route to 3-ethylidenephthalide. researchgate.net

Other synthetic approaches have been developed to access a broader range of phthalide analogues. For instance, (Z)-3-ylidenephthalides can be synthesized with moderate to high yields using aluminum chloride (AlCl₃) as a catalyst with various 2-acylbenzoic acids. researchgate.netresearchgate.net The synthesis of 3-arylphthalides has been achieved through a metal- and solvent-free Friedel-Crafts condensation between an aromatic ester and an aldehyde, promoted by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). researchgate.net Additionally, 3-(2-arylethylidene)isobenzofuran-1(3H)-ones have been prepared through a sequential reduction-dehydration of 3-(2-oxo-2-arylethyl)isobenzofuran-1(3H)-ones, followed by a base-catalyzed double bond isomerization. researchgate.net A metal-free approach for 3-substituted phthalides utilizes a cascade reaction of 2-alkynylbenzoates triggered by iodine, triphenylphosphine, and water. researchgate.net

The table below summarizes various synthetic methods for producing phthalide analogues.

| Product Analogue | Precursor(s) | Key Reagents/Catalysts | Reference(s) |

| 3-Ethylidenephthalides / 3-Vinylphthalides | Substituted 2-allylbenzoic acids | Palladium catalyst, acid/base | researchgate.netresearchgate.net |

| (Z)-3-Ylidenephthalides | 2-Acylbenzoic acids | AlCl₃ | researchgate.netresearchgate.net |

| 3-Arylphthalides | Aromatic ester, aldehyde | Eaton's reagent (P₂O₅/MeSO₃H) | researchgate.net |

| 3-(2-Arylethylidene)isobenzofuran-1(3H)-ones | 3-(2-Oxo-2-arylethyl)isobenzofuran-1(3H)-ones | K₂CO₃ in acetonitrile (B52724) | researchgate.net |

| 3-Substituted phthalides | 2-Alkynylbenzoates | I₂/PPh₃/H₂O | researchgate.net |

Functionalization Reactions and Reactivity Studies

The functionalization of (E)-3-Ethylidenephthalide and related structures is crucial for probing their chemical reactivity and for creating derivatives with specific functionalities. The exocyclic double bond and the lactone ring are the primary sites for chemical modification.

Reactivity studies have provided insight into the mechanisms governing the formation of these compounds. For example, the palladium-catalyzed synthesis of 3-ethylidenephthalides from 2-allylbenzoic acids involves a key allylic C-H cleavage step. researchgate.netresearchgate.net Isotope effect studies using 2-(1,1-d2-allyl)benzoic acid have been instrumental in elucidating these mechanistic details. researchgate.net

Late-stage functionalization, a strategy to modify complex molecules in the final steps of a synthesis, is a highly desirable approach. mpg.de This can involve the chemo- and regioselective introduction of functional groups. mpg.de For instance, transition-metal catalyzed C-H activation is a powerful tool for directed functionalization. nih.gov Although not specifically detailed for (E)-3-Ethylidenephthalide in the provided context, such methods represent a frontier in its derivatization. The use of visible-light photocatalysis in conjunction with metal catalysis is an emerging strategy for C-H functionalization that could be applicable. beilstein-journals.org

The Wittig reaction has been employed as a regioselective method to prepare ethylidenephthalide and its derivatives, which can then serve as starting materials for further elaboration, such as the synthesis of (3-phthalidylidene)ethyl esters. researchgate.net

The functionalization can also involve reactions that modify the core structure more extensively. For example, the reaction of o-hydroxychalcones with 3-sulfonylphthalide leads to alkylidenephthalides through a Michael addition-E2 elimination sequence. researchgate.net

Synthetic Challenges and Future Directions in Synthesis

Despite the progress in the synthesis of (E)-3-Ethylidenephthalide and its analogues, several challenges remain, which also point toward future research directions.

One of the primary challenges lies in achieving high stereoselectivity, particularly in the synthesis of specific (E) or (Z) isomers of 3-alkylidenephthalides. researchgate.net While methods exist for selective synthesis, developing more general and efficient protocols that avoid the need for isomer separation is an ongoing goal.

Another challenge is the development of more atom-economical and environmentally benign synthetic routes. researchgate.net This includes the use of metal-free catalysts and solvent-free conditions, as demonstrated in some recent advances. researchgate.net Expanding the scope of these green methodologies to a wider range of phthalide derivatives is a key future direction.

The functionalization of less reactive positions on the phthalide scaffold, such as the aromatic ring, presents another hurdle. While C-H activation strategies are promising, their application to the specific case of (E)-3-Ethylidenephthalide needs to be explored and optimized. nih.gov The development of novel directing groups or catalyst systems could enable the site-selective introduction of a wide array of functional groups.

Future research will likely focus on the following areas:

Development of novel catalytic systems: Exploring new catalysts, including those based on earth-abundant metals or organocatalysts, for the efficient and selective synthesis of phthalide derivatives.

Expansion of substrate scope: Applying existing and new synthetic methods to a broader range of starting materials to generate a greater diversity of phthalide analogues.

Late-stage functionalization: Designing robust methods for the late-stage modification of complex phthalide-containing molecules to rapidly generate libraries of compounds for biological screening. mpg.de

Chemoenzymatic synthesis: Investigating the use of enzymes to catalyze key steps in the synthesis of phthalide derivatives, potentially offering high selectivity and milder reaction conditions. beilstein-journals.org

Addressing these challenges will not only advance the fundamental chemistry of phthalides but also facilitate the discovery of new molecules with significant applications.

Advanced Spectroscopic and Structural Elucidation of E 3 Ethylidenephthalide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific high-resolution 1H or 13C NMR data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for (E)-3-Ethylidenephthalide, have been found in the reviewed literature.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

While researchers have noted the use of two-dimensional NMR experiments for the structural confirmation of related compounds, specific 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), or NOESY (Nuclear Overhauser Effect Spectroscopy) for (E)-3-Ethylidenephthalide are not publicly available. These techniques would be crucial for unambiguously determining the proton-proton and proton-carbon correlations and for confirming the (E)-stereochemistry of the ethylidene group.

Isotopic Labeling Studies in NMR

There are no reports of isotopic labeling studies involving (E)-3-Ethylidenephthalide. Such studies, often employing isotopes like 13C or 2H, are instrumental in elucidating biosynthetic pathways or reaction mechanisms, but have not been applied to this specific molecule in any documented research.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Detailed mass spectrometric analysis of (E)-3-Ethylidenephthalide, which would be essential for understanding its fragmentation behavior under ionization, is not described in the available literature.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

No tandem mass spectrometry (MS/MS) data for (E)-3-Ethylidenephthalide has been published. MS/MS experiments are critical for isolating a precursor ion and analyzing its fragmentation products, which provides definitive structural information. Without this data, a detailed fragmentation pathway cannot be proposed.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While the molecular formula of (E)-3-Ethylidenephthalide is C10H8O2, no specific high-resolution mass spectrometry (HRMS) data confirming its exact mass and elemental composition has been found.

X-ray Crystallography for Solid-State Structure Determination

A search for crystallographic information has revealed no published X-ray crystal structure for (E)-3-Ethylidenephthalide. Therefore, precise bond lengths, bond angles, and the solid-state conformation of the molecule remain undetermined.

Crystal Growth and Quality for Diffraction Analysis

The successful application of X-ray diffraction for the structural elucidation of (E)-3-Ethylidenephthalide is contingent upon the availability of high-quality single crystals. The growth of such crystals is a critical preliminary step.

Methods for Crystal Growth:

Single crystals of organic compounds like (E)-3-Ethylidenephthalide are typically grown from solution. Common methods include:

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the formation of well-ordered crystals.

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a vial of a volatile anti-solvent. The vapor from the anti-solvent gradually diffuses into the solution, inducing crystallization.

Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

The choice of solvent is crucial and is often determined empirically. Solvents that have been used for the crystallization of related 3-alkylidenephthalides include ethanol, toluene, and various hydrocarbon/ether mixtures.

Assessing Crystal Quality:

Once crystals are obtained, their quality for diffraction analysis must be assessed. This is typically done using an optical microscope. Ideal crystals for single-crystal X-ray diffraction should:

Be of a suitable size (typically 0.1-0.5 mm in each dimension).

Have well-defined faces and sharp edges.

Be free from cracks, defects, or twinning.

Extinguish light sharply under cross-polarized light, indicating a single crystalline domain.

A goniometer head is used to mount a selected crystal for the diffraction experiment. The crystal is then placed in the X-ray beam of a diffractometer for data collection.

Crystallographic Data for a Related Compound:

| Parameter | Expected/Analogous Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, or similar |

| Unit Cell Dimensions | Dependent on packing, but typically in the range of a=5-15 Å, b=5-20 Å, c=10-30 Å |

| Z (molecules per unit cell) | 2, 4, or 8 |

This table is illustrative and based on general expectations for small organic molecules.

Detailed Analysis of Molecular Conformation and Intermolecular Interactions

The molecular structure of (E)-3-Ethylidenephthalide is characterized by a planar phthalide (B148349) ring system fused to a benzene (B151609) ring. The exocyclic ethylidene group is the main point of conformational interest.

Molecular Conformation:

Phthalide Core: The bicyclic phthalide core is expected to be essentially planar due to the aromaticity of the benzene ring and the sp² hybridization of the atoms in the lactone ring.

Ethylidene Group: The (E)-configuration dictates that the methyl group of the ethylidene moiety is positioned trans to the carbonyl oxygen of the lactone ring with respect to the exocyclic double bond. This arrangement is generally more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance. Bond lengths and angles would be consistent with standard values for sp² and sp³ hybridized carbons and the lactone functionality.

Intermolecular Interactions:

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions can be either face-to-face or offset.

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbonyl oxygen as an acceptor and various C-H donors (from the aromatic ring or the ethylidene group) are expected to play a significant role in the crystal packing. These interactions, though weak individually, collectively contribute to the stability of the crystal lattice.

A hypothetical packing diagram would likely show molecules arranged in layers or herringbone motifs, maximizing favorable intermolecular contacts.

| Interaction Type | Atoms Involved (Donor-Acceptor) | Typical Distance (Å) |

| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | 3.3 - 3.8 |

| C-H···O Hydrogen Bond | C(aromatic)-H ··· O=C | 2.2 - 2.8 |

| C-H···O Hydrogen Bond | C(ethylidene)-H ··· O=C | 2.3 - 2.9 |

This table presents expected intermolecular interactions and their typical geometric parameters.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. daveadamslab.com

Expected IR and Raman Bands:

The vibrational spectrum of (E)-3-Ethylidenephthalide will be dominated by contributions from the carbonyl group, the carbon-carbon double bond, and the aromatic ring.

C=O Stretching: The lactone carbonyl group will give rise to a very strong and characteristic absorption band in the IR spectrum, typically in the range of 1760-1790 cm⁻¹. This high frequency is characteristic of five-membered ring lactones. This mode should also be visible, though likely weaker, in the Raman spectrum.

C=C Stretching: The exocyclic C=C double bond of the ethylidene group is expected to show a stretching vibration in the region of 1650-1680 cm⁻¹. This band may be of medium intensity in both IR and Raman spectra.

Aromatic C=C Stretching: The benzene ring will exhibit several C=C stretching vibrations, typically appearing as a group of bands between 1450 and 1600 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethylidene group will appear just below 3000 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the lactone ring will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Data Table of Expected Vibrational Frequencies:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium | Medium |

| C-H Stretch | Aliphatic (sp²) | ~3020 | Medium | Medium |

| C-H Stretch | Aliphatic (sp³) | 2850 - 2960 | Medium | Medium |

| C=O Stretch | Lactone (γ-lactone) | 1760 - 1790 | Strong | Weak-Medium |

| C=C Stretch | Exocyclic Alkene | 1650 - 1680 | Medium | Medium-Strong |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Strong | Medium-Strong |

| C-O Stretch | Lactone Ether | 1200 - 1300 | Strong | Weak |

| C-O Stretch | Lactone Acyl | 1000 - 1150 | Strong | Weak |

This table is based on established group frequencies and data from analogous compounds.

Chiroptical Spectroscopy (CD/ORD) for Absolute Stereochemistry

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of techniques used to study chiral molecules. libretexts.org A chiral molecule is one that is non-superimposable on its mirror image.

Applicability to (E)-3-Ethylidenephthalide:

The parent molecule, (E)-3-Ethylidenephthalide, is achiral . It possesses a plane of symmetry (the plane of the phthalide ring) and therefore cannot exist as enantiomers. As a result, an unfunctionalized sample of (E)-3-Ethylidenephthalide will not exhibit any chiroptical activity; its CD spectrum will be silent (zero ellipticity at all wavelengths), and it will not rotate the plane of polarized light.

Hypothetical Chiral Derivatives:

Chiroptical spectroscopy would become a critical tool for stereochemical analysis if a chiral center were introduced into the molecule. This could be achieved, for example, by:

Substitution on the Ethylidene Group: Replacing one of the hydrogens on the methyl group with a different substituent would create a chiral center at the adjacent carbon.

Substitution on the Aromatic Ring: Introducing a chiral substituent onto the benzene ring.

In such a hypothetical chiral derivative, CD and ORD could be used to determine the absolute configuration (R or S) of the stereocenter. The sign and intensity of the Cotton effects in the CD and ORD spectra, which correspond to the electronic transitions of the chromophores (the phthalide system), would be directly related to the spatial arrangement of the atoms around the chiral center. The absolute stereochemistry would typically be assigned by comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations for each enantiomer.

Since the parent compound is achiral, no experimental or theoretical chiroptical data is presented.

Computational and Theoretical Investigations of E 3 Ethylidenephthalide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electronic structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of many-body systems. Instead of the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density. This approach offers a balance between accuracy and computational cost, making it a workhorse in computational chemistry.

For (E)-3-ethylidenephthalide, DFT calculations could elucidate a variety of properties. By calculating the distribution of electron density, one can identify the electron-rich and electron-poor regions of the molecule. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack, thereby offering insights into its chemical reactivity. Key parameters that would be obtained from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the surface of (E)-3-ethylidenephthalide, highlighting regions of positive and negative potential. This is invaluable for understanding intermolecular interactions.

Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity.

A hypothetical data table summarizing the kind of results a DFT study on (E)-3-ethylidenephthalide might produce is presented below.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule |

Table 1: Hypothetical DFT-calculated parameters for (E)-3-Ethylidenephthalide.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties, including spectroscopic parameters.

For (E)-3-ethylidenephthalide, ab initio calculations could be employed to predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating the harmonic vibrational frequencies, one could assign the peaks in an experimental IR or Raman spectrum to specific molecular vibrations. This would provide a detailed understanding of the molecule's vibrational modes. Similarly, time-dependent ab initio methods could predict the electronic transitions responsible for UV-Visible absorption, aiding in the interpretation of experimental spectra.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with other molecules over time.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like (E)-3-ethylidenephthalide, which possesses rotatable bonds, multiple conformers may exist. A thorough conformational analysis would involve systematically rotating the flexible bonds and calculating the energy of each resulting conformation.

This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The low-energy regions on this landscape correspond to the most stable conformers. Understanding the conformational preferences of (E)-3-ethylidenephthalide is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Ligand-Receptor Interaction Modeling (Computational Aspects)

If (E)-3-ethylidenephthalide is being investigated for its potential as a therapeutic agent, understanding its interaction with a biological target (receptor) is paramount. Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecule (receptor).

A computational docking study of (E)-3-ethylidenephthalide would involve:

Obtaining the three-dimensional structure of the target receptor, either from experimental data (e.g., X-ray crystallography) or through homology modeling.

Generating a set of possible conformations of (E)-3-ethylidenephthalide.

Using a docking algorithm to place these conformations into the binding site of the receptor and score the resulting poses based on their predicted binding affinity.

The results of such a study would provide a model of the ligand-receptor complex, highlighting the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding. Molecular dynamics simulations of the docked complex could then be performed to assess the stability of the predicted binding mode over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

To develop a QSAR model for a series of phthalide (B148349) derivatives, including (E)-3-ethylidenephthalide, one would need a dataset of compounds with experimentally determined biological activities. The process would involve:

Descriptor Calculation: For each compound in the series, a set of numerical descriptors would be calculated. These descriptors can encode various aspects of the molecular structure, such as constitutional, topological, geometrical, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A validated QSAR model could then be used to predict the biological activity of new, untested phthalide derivatives, thereby guiding the design of more potent compounds. The model can also provide insights into the structural features that are most important for the desired biological activity.

Below is a hypothetical representation of the types of descriptors that might be used in a QSAR study of phthalide derivatives.

| Descriptor Class | Example Descriptors |

| Constitutional | Molecular Weight, Number of Rings |

| Topological | Wiener Index, Balaban Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies |

Table 2: Examples of Molecular Descriptors for QSAR Modeling.

Descriptors and Model Development

The foundation of in silico analysis lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and electronic properties. researchgate.net For the 3-alkylidenephthalide scaffold, a variety of quantum chemical descriptors can be determined using DFT methods, such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311G(d,p), to accurately model the system. dergipark.org.trbiolscigroup.us These calculations yield fundamental parameters that are crucial for understanding molecular behavior.

Key electronic and global reactivity descriptors include:

Energy of the Highest Occupied Molecular Orbital (EHOMO): This descriptor relates to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to act as an electron donor. researchgate.net

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater propensity to act as an electron acceptor. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between EHOMO and ELUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarizable and reactive.

Ionization Potential (IP) and Electron Affinity (EA): These are related to HOMO and LUMO energies and describe the energy required to remove an electron and the energy released when an electron is added, respectively. dergipark.org.tr

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) can be derived from IP and EA to provide a more comprehensive picture of a molecule's reactivity. dergipark.org.tr

These calculated descriptors are the building blocks for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. dergipark.org.tr By establishing a mathematical correlation between these descriptors and an observed biological activity or physicochemical property for a series of related compounds, a predictive model can be constructed. researchgate.net Such models are invaluable for forecasting the characteristics of new, unsynthesized molecules.

| Molecular Descriptor | Significance in Model Development |

|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates electron-donating ability; crucial for modeling reactions with electrophiles. researchgate.net |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates electron-accepting ability; important for modeling reactions with nucleophiles. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment (μ) | Describes polarity, influencing intermolecular interactions and solubility. biolscigroup.us |

| Polarizability | Measures the deformability of the electron cloud, affecting non-covalent interactions. dergipark.org.tr |

| Electronegativity (χ) | Represents the ability of a molecule to attract electrons. dergipark.org.tr |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. dergipark.org.tr |

Predictive Capabilities for Chemical Space Exploration

The concept of chemical space refers to the vast, multidimensional universe of all possible molecules. vulcanchem.com Computational models, particularly QSAR and QSPR, are essential tools for navigating this space efficiently. Once a reliable model is developed for a class of compounds like 3-alkylidenephthalides, it can be used to predict the properties of novel, yet-to-be-synthesized analogues.

This predictive power enables several key applications in chemical research:

Virtual Screening: Instead of synthesizing and testing thousands of compounds, researchers can create large virtual libraries of (E)-3-Ethylidenephthalide derivatives with various substituents. The computational model can then rapidly screen these libraries to identify candidates with the highest predicted activity or desired properties, dramatically saving time and resources.

Lead Optimization: In drug discovery, once a "hit" compound is identified, medicinal chemists explore the chemical space around it to improve its potency and other pharmacological properties. nih.gov Computational models can guide this process by predicting the effects of specific structural modifications to the (E)-3-Ethylidenephthalide core, helping to design more effective and targeted molecules. nih.gov

Rational Design: By understanding the relationship between structural descriptors and function, scientists can rationally design new molecules with tailored properties. For example, if a QSAR model indicates that higher EHOMO values correlate with better performance, researchers can focus on designing derivatives that possess this electronic characteristic.

By integrating computational predictions with synthetic chemistry, the exploration of the chemical space around the (E)-3-Ethylidenephthalide scaffold becomes a more targeted and efficient endeavor, expanding the potential to discover new compounds with significant applications. vulcanchem.com

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, especially DFT, is a powerful method for investigating the detailed mechanisms of chemical reactions. nih.gov It allows for the mapping of reaction pathways, the characterization of transient structures like transition states and intermediates, and the calculation of activation energies, thereby providing a deep understanding of reaction kinetics and selectivity. researchgate.netqub.ac.uk

For (E)-3-Ethylidenephthalide and related compounds, computational studies have shed light on key synthetic transformations. One notable area of investigation is the selective formation of 3-ethylidenephthalides from 2-allylbenzoic acids. Mechanistic studies have revealed that this transformation involves a competition between two primary pathways: allylic C-H cleavage, which leads to phthalides, and a Wacker-type oxidation, which produces isocoumarins. researchgate.netresearchgate.net Computational modeling can calculate the energy barriers for each path, explaining the conditions under which one product is favored over the other.

Furthermore, a crucial reaction for the formation of (E)-3-Ethylidenephthalide is the palladium-catalyzed isomerization of 3-vinylphthalide. researchgate.net Computational and experimental studies have confirmed that this isomerization is a distinct process and does not proceed through an isocoumarin (B1212949) intermediate. researchgate.netresearchgate.net DFT calculations can model the catalytic cycle of this reaction, identifying the key steps, the structure of the palladium-complex intermediates, and the transition state for the double bond migration. These calculations help explain the role of the catalyst and reaction conditions in achieving high selectivity for the thermodynamically more stable (E)-isomer.

| Reaction Studied | Computational Method | Key Mechanistic Insight from Computation |

|---|---|---|

| Isomerization of 3-Vinylphthalide to (E)-3-Ethylidenephthalide | DFT | Elucidation of the palladium-catalyzed reaction pathway, confirming it as an independent process and explaining selectivity. researchgate.netresearchgate.net |

| Allylic Oxidation of 2-Allylbenzoic Acids | DFT | Reveals the competition between allylic C-H cleavage (to phthalides) and Wacker-type oxidation (to isocoumarins) by calculating relative energy barriers. researchgate.netresearchgate.net |

| Friedel-Crafts Condensation to 3-Arylphthalides | DFT | Models the reaction pathway, identifies intermediates, and helps rationalize the role of reagents like Eaton's reagent. researchgate.net |

| Addition of Carbenes to Thiones | DFT | Analyzes electronic properties and intermolecular interactions to determine the polar nature of the reaction and characterize stepwise mechanisms versus concerted cycloadditions. nih.gov |

By simulating these reaction mechanisms, computational chemistry provides a molecular-level understanding that is often inaccessible through experimental means alone, guiding the development of more efficient and selective synthetic routes to (E)-3-Ethylidenephthalide and its derivatives.

Chemical Reactivity, Reaction Mechanisms, and Stability of E 3 Ethylidenephthalide

Electrophilic and Nucleophilic Reactions

The reactivity of (E)-3-Ethylidenephthalide is characterized by the presence of both electron-rich and electron-deficient centers, making it susceptible to attack by both electrophiles and nucleophiles. The exocyclic double bond conjugated with the carbonyl group of the lactone is a key site for reactivity.

Electrophilic Reactions: The benzene (B151609) ring, with its delocalized π-electron system, is an electron-rich moiety that can undergo electrophilic aromatic substitution. scribd.com The lactone ring and the ethylidene group are deactivating, directing incoming electrophiles to the meta position relative to the point of attachment of the lactone ring. However, the electron-rich nature of the π-system of the double bond also allows for electrophilic addition reactions. For example, the addition of halogens or protic acids would likely proceed via attack on the double bond. The general mechanism for electrophilic aromatic substitution involves the formation of an electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (an arenium ion), and subsequent loss of a proton to restore aromaticity. scribd.com

Nucleophilic Reactions: (E)-3-Ethylidenephthalide possesses two primary sites for nucleophilic attack: the carbonyl carbon of the lactone and the β-carbon of the α,β-unsaturated system (Michael addition). The carbonyl carbon is electrophilic due to the polarization of the C=O bond. Strong nucleophiles can attack this carbon, potentially leading to the opening of the lactone ring.

The conjugated system makes the β-carbon of the ethylidene group susceptible to nucleophilic attack in a Michael-type 1,4-conjugate addition. libretexts.org This is favored with softer nucleophiles. The reaction involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the final product. The molecule acts as an electrophile in these reactions, reacting with nucleophilic centers in other molecules. europa.eunih.gov

| Reaction Type | Attacking Species | Site of Attack on (E)-3-Ethylidenephthalide | General Outcome |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺) | Aromatic Ring (meta-position) | Substitution of a hydrogen atom on the aromatic ring. |

| Electrophilic Addition | Electrophile (e.g., H⁺, Br⁺) | Exocyclic C=C double bond | Addition across the double bond. |

| Nucleophilic Acyl Substitution | Nucleophile (e.g., OH⁻, RO⁻) | Carbonyl Carbon | Ring-opening of the lactone. |

| Nucleophilic Conjugate Addition | Soft Nucleophile (e.g., R₂CuLi) | β-carbon of the ethylidene group | Addition to the double bond, retaining the lactone ring. |

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, often leading to a more stable isomeric structure. mvpsvktcollege.ac.inmasterorganicchemistry.com For (E)-3-Ethylidenephthalide, rearrangements could be initiated under specific conditions, such as in the presence of strong acids or upon photochemical excitation.

Acid-catalyzed rearrangements could potentially involve protonation of the carbonyl oxygen or the double bond, leading to carbocationic intermediates. libretexts.org These intermediates could then undergo hydride or alkyl shifts to form a more stable carbocation before subsequent reaction. masterorganicchemistry.com For instance, protonation of the exocyclic double bond could lead to a tertiary carbocation, which might rearrange if a more stable structure could be formed. The pinacol (B44631) rearrangement, which involves the acid-catalyzed rearrangement of 1,2-diols, is an example of a rearrangement that proceeds through a carbocation intermediate. libretexts.org While not directly applicable, the principles of carbocation stability (3° > 2° > 1°) would govern any potential Wagner-Meerwein type shifts. mvpsvktcollege.ac.in

Photochemical Reactions

Photochemistry involves chemical reactions initiated by the absorption of light. wikipedia.orgbritannica.com When (E)-3-Ethylidenephthalide absorbs light, it is promoted to an electronic excited state with different reactivity than the ground state molecule. britannica.com The α,β-unsaturated system is a chromophore that can absorb UV light.

Possible photochemical reactions for (E)-3-Ethylidenephthalide include:

(E/Z) Isomerization: One of the most common photochemical reactions for alkenes is cis-trans (or E/Z) isomerization. princeton.edumsu.edu Absorption of light can lead to the rotation around the carbon-carbon double bond, converting the (E)-isomer to the (Z)-isomer until a photostationary state is reached. princeton.edu

[2+2] Cycloadditions: The excited state of the alkene can undergo cycloaddition reactions. For example, dimerization with a ground-state molecule could yield a cyclobutane (B1203170) derivative. wikipedia.org This type of reaction is responsible for photodamage in DNA through the formation of thymine (B56734) dimers. wikipedia.org

Radical Reactions: Photochemical excitation can generate radical intermediates. rsc.org These highly reactive species can then undergo a variety of subsequent reactions, including cyclizations or hydrogen abstractions.

Thermal Stability and Degradation Pathways

Thermal stability refers to the ability of a compound to resist decomposition at high temperatures. The degradation of (E)-3-Ethylidenephthalide would likely involve the cleavage of the weakest bonds in the molecule. The lactone ring, while generally stable, can undergo thermal decarboxylation or decarbonylation at very high temperatures. The degradation process is often studied using techniques like Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature. vot.plmdpi.com

Potential thermal degradation pathways could include:

Retro-Diels-Alder Reaction: Although not a classic Diels-Alder adduct, under sufficient thermal stress, fragmentation of the molecule could occur.

Radical Scission: At high temperatures, homolytic cleavage of C-C or C-O bonds can occur, leading to the formation of radical fragments. These fragments can then initiate chain reactions, leading to a complex mixture of smaller degradation products. nih.gov

Oxidation: In the presence of air (oxygen), thermal degradation is often accelerated and proceeds via oxidative pathways, forming hydroperoxides that can decompose and lead to a variety of oxidized products. vot.pl

The onset of thermal degradation for similar aromatic lactones is typically observed at temperatures well above 200°C in an inert atmosphere. researchgate.netmdpi.com

Reaction Kinetics and Thermodynamic Considerations

Kinetics deals with the rate of chemical reactions, while thermodynamics determines the position of equilibrium and the spontaneity of a reaction. rroij.comkhanacademy.org

Thermodynamic Considerations: The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous, or thermodynamically favorable, reaction. libretexts.org The ΔG is related to the enthalpy change (ΔH, heat of reaction) and the entropy change (ΔS, change in disorder) by the equation ΔG = ΔH - TΔS. libretexts.org For reactions of (E)-3-Ethylidenephthalide, the formation of more stable bonds (a negative ΔH) and an increase in the number of molecules (a positive ΔS) would favor the products.

Kinetic Considerations: The rate of a reaction is governed by the activation energy (Ea), which is the minimum energy required for reactants to transform into products. youtube.com Even if a reaction is thermodynamically favorable (negative ΔG), it may proceed very slowly if the activation energy is high. khanacademy.org The rate of electrophilic or nucleophilic attack on (E)-3-Ethylidenephthalide will depend on factors such as the concentration of reactants, the temperature, and the presence of a catalyst. For example, the rate of a second-order reaction, such as a nucleophilic attack, depends on the concentration of both the substrate and the nucleophile. Computational methods based on Density Functional Theory (DFT) can be used to calculate parameters like electronegativity, hardness, and softness, which help in predicting the kinetic stability and reactivity of molecules. mdpi.comd-nb.info

| Parameter | Description | Relevance to (E)-3-Ethylidenephthalide |

| ΔG (Gibbs Free Energy) | Determines the spontaneity of a reaction. | A negative value indicates a reaction is thermodynamically favorable. |

| ΔH (Enthalpy) | The heat absorbed or released during a reaction. | Exothermic reactions (negative ΔH) are often favorable. |

| ΔS (Entropy) | A measure of the disorder or randomness of a system. | Reactions that increase the number of molecules often have a positive ΔS. |

| Ea (Activation Energy) | The energy barrier that must be overcome for a reaction to occur. | A lower Ea leads to a faster reaction rate. |

Role of Stereochemistry in Reaction Outcomes

Stereochemistry plays a crucial role in the reactions of (E)-3-Ethylidenephthalide, particularly in reactions involving the exocyclic double bond. Since the molecule itself is planar with respect to the core phthalide (B148349) structure, the primary stereochemical considerations arise from the creation of new stereocenters during addition reactions.

Addition Reactions to the Double Bond: When a reagent adds across the C=C double bond, one or two new chiral centers can be created. The stereochemical outcome (e.g., syn vs. anti addition) will depend on the reaction mechanism. For example, catalytic hydrogenation would likely lead to syn-addition of hydrogen across the double bond.

Nucleophilic Conjugate Addition: The attack of a nucleophile on the β-carbon of the ethylidene group creates a new stereocenter at that position. If the resulting enolate is protonated by a chiral proton source, or if a chiral nucleophile is used, diastereomeric or enantiomeric products could be formed.

E2 Elimination Reactions: While this molecule is a product of elimination, understanding the stereochemistry of its formation is relevant. The formation of the (E)-isomer is often favored over the (Z)-isomer due to thermodynamic stability. E2 reactions require a specific anti-periplanar arrangement of the departing hydrogen and leaving group, which dictates the stereochemistry of the resulting alkene. chemistrysteps.comlibretexts.orgyoutube.comyoutube.comopenstax.org The stereochemistry of the starting material directly dictates the stereochemistry of the product in a stereospecific reaction. youtube.com

Mechanistic Investigations into Biological Interactions of E 3 Ethylidenephthalide Non Human, Molecular/cellular Level

Enzyme Modulation and Inhibition Mechanisms (In Vitro Studies)

Specific Enzyme Targets and Kinetic Analysis

There are currently no available studies that identify specific enzyme targets for (E)-3-Ethylidenephthalide or provide a kinetic analysis of its potential inhibitory effects. While related compounds, such as (Z)-3-butylidenephthalide, have been investigated as inhibitors of enzymes like α-glucosidase, with determined IC50 and Ki values, this specific data for (E)-3-Ethylidenephthalide is absent from the scientific record chemfaces.comacs.orgimmunomart.com.

Molecular Docking and Binding Site Characterization (Computational & In Vitro)

No molecular docking or binding site characterization studies have been published for (E)-3-Ethylidenephthalide. Computational analyses have been performed on other phthalide (B148349) derivatives, such as (Z)-3-butylidenephthalide, to predict their binding modes with enzymes like α-glucosidase acs.orgebi.ac.uk. Similarly, docking studies have been conducted on other phthalides against targets like dihydrofolate reductase malariaworld.org. However, these computational models are specific to the studied compounds and cannot be extrapolated to (E)-3-Ethylidenephthalide without dedicated research.

Receptor Interaction Studies (Cellular and Molecular Levels, Non-Human Cell Lines)

Binding Affinity and Specificity (In Vitro)

There is no available data from in vitro studies detailing the binding affinity or specificity of (E)-3-Ethylidenephthalide for any specific cellular receptors. While the broader class of 3-ylidenephthalides has been identified as modulators of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPM8, the specific binding characteristics of (E)-3-Ethylidenephthalide within this class have not been reported researchgate.net.

Signaling Pathway Modulation (In Vitro Cell Line Studies)

No research is available that describes the modulation of specific signaling pathways by (E)-3-Ethylidenephthalide in any non-human cell lines.

Cellular Pathway Perturbations (Non-Human Cell Lines)

There are no published studies that investigate the perturbation of cellular pathways in non-human cell lines following treatment with (E)-3-Ethylidenephthalide.

Apoptosis and Cell Cycle Modulation Mechanisms

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The cell cycle, a series of events leading to cell division and duplication, is tightly controlled by a complex network of proteins. Emerging evidence suggests that certain phthalide compounds can influence these processes.

Studies on various phthalide derivatives have demonstrated their capacity to halt the proliferation of cancer cells and trigger apoptosis. This is often achieved through the activation of caspases, a family of proteases that are central to the apoptotic process. Specifically, the activation of caspase-3 and caspase-7 has been noted as a key event in phthalide-induced apoptosis. These "executioner" caspases, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The cell cycle is governed by the sequential activation of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins. Checkpoints exist within the cell cycle to ensure the fidelity of DNA replication and chromosome segregation. Some anticancer agents exert their effects by causing cell cycle arrest at these checkpoints, preventing cancer cells from dividing. For instance, the inhibition of cyclin/CDK complexes can lead to arrest at the G1 or G2/M phase of the cell cycle. jmb.or.kr While direct evidence for (E)-3-Ethylidenephthalide is lacking, the known effects of other bioactive molecules on these pathways suggest a potential area for future investigation into its mechanism of action. nih.govmdpi.com

Oxidative Stress Response Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful byproducts through its antioxidant defense systems. Chronic oxidative stress can damage cellular components, including DNA, proteins, and lipids, and is implicated in the pathogenesis of numerous diseases.

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. nih.govnih.govfrontiersin.orgencyclopedia.pub Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. However, in the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and detoxification genes. nih.govnih.govfrontiersin.orgencyclopedia.pub These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which work in concert to neutralize ROS and protect the cell from damage. frontiersin.org The ability of a compound to modulate the Nrf2 pathway is a key indicator of its potential antioxidant activity. elifesciences.org While specific studies on (E)-3-Ethylidenephthalide are not available, the general antioxidant properties of plant-derived compounds often involve interaction with this critical pathway.

Structure-Activity Relationships (SAR) for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify the key structural features, or pharmacophores, responsible for its therapeutic effects and can design more potent and selective analogs. dntb.gov.ua

Identification of Key Pharmacophores for Molecular Interaction

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.govdovepress.comugm.ac.idresearchgate.net These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. For the phthalide scaffold, the lactone ring and the aromatic ring are core structural elements. The nature and position of substituents on the aromatic ring and at the 3-position of the lactone ring can significantly impact biological activity. For example, in a study of 7-amino-3-methylphthalide, the presence of the amino group was found to be crucial for its cytotoxic effects against cancer cells. This suggests that the amino group may act as a key pharmacophoric feature, potentially by forming hydrogen bonds or other interactions with the biological target. The development of a pharmacophore model for (E)-3-Ethylidenephthalide would require the synthesis and biological evaluation of a series of related analogs to identify the critical features for its activity. nih.gov

Correlation of Structural Modifications with In Vitro Biological Mechanisms

Systematic structural modifications of the phthalide skeleton can provide valuable insights into the mechanisms underlying their biological effects. By altering specific functional groups, it is possible to correlate these changes with in vitro activity, such as the induction of apoptosis or the modulation of oxidative stress pathways.

For instance, SAR studies on other classes of compounds have shown that the addition of certain substituents can enhance apoptotic activity. researchgate.net In the context of phthalides, variations in the substitution pattern on the phthalide ring have been shown to affect selectivity towards different cancer cell lines. This indicates that different cellular targets may be involved, and that specific structural features can direct a compound to a particular mechanistic pathway.

A hypothetical SAR study for (E)-3-Ethylidenephthalide could involve the modifications presented in the table below. By synthesizing these analogs and testing their effects on apoptosis and oxidative stress markers, a clearer picture of the SAR could be established.

| Modification | Rationale | Hypothetical Impact on Biological Activity |

| Varying the substituent at the 3-position | To explore the influence of steric bulk and electronics at this position. | Could affect binding affinity to a target protein, thereby altering the potency of apoptosis induction. |

| Introducing substituents on the aromatic ring | To probe the role of electron-donating or electron-withdrawing groups. | May influence the compound's ability to modulate oxidative stress pathways like Nrf2 activation. |

| Altering the stereochemistry of the ethylidene group | To investigate the importance of the (E/Z) configuration for activity. | Could be critical for the specific three-dimensional fit into a target's active site. |

This table is a hypothetical representation of a potential SAR study and is not based on published experimental data for (E)-3-Ethylidenephthalide.

Such studies are crucial for the rational design of new, more effective therapeutic agents based on the phthalide scaffold.

Natural Occurrence, Isolation, and Biosynthesis of E 3 Ethylidenephthalide

Identification in Natural Sources (e.g., Plant Species, Microorganisms)

(E)-3-Ethylidenephthalide is a naturally occurring phthalide (B148349), a class of organic compounds characterized by a lactone structure. It is predominantly found in various plant species, particularly within the Apiaceae (or Umbelliferae) family.

Key plant sources include:

Lovage (Levisticum officinale): The roots, leaves, and seeds of lovage are known to contain (E)-3-Ethylidenephthalide. botanical.com The plant's strong, aromatic scent is partly attributed to its phthalide content.

Ligusticum Species: This genus, also known as lovage or licorice root, comprises about 60 species, many of which are used in traditional medicine and are sources of phthalides. wikipedia.org

Ligusticum sinense (Szechwan Lovage): A fundamental herb in Chinese medicine, its rhizomes contain a variety of phthalides. wikipedia.org

Ligusticum porteri (Osha): Native to the Rocky Mountains and northern Mexico, the roots of this plant are rich in phthalides. researchgate.net

Ligusticum scoticum (Scots Lovage): Found in the cooler temperate regions of the Northern Hemisphere. wikipedia.org

While the compound is well-documented in plants, evidence also suggests that plant-associated microorganisms, such as endophytic fungi and rhizosphere bacteria, are a vast and underexplored source of bioactive natural products. nih.govnih.gov These microorganisms live in a symbiotic relationship with the host plant, producing metabolites that can protect the plant. nih.gov It is plausible that some of the phthalides identified in plants could be synthesized by these associated microbes. nih.gov Research into marine-sponge-derived fungi has also revealed the production of various phthalides, indicating that the microbial kingdom is a promising area for discovering novel phthalide structures. researchgate.net

Table 1: Plant Species Containing (E)-3-Ethylidenephthalide

| Plant Species | Family | Part(s) Containing the Compound |

|---|---|---|

| Levisticum officinale (Lovage) | Apiaceae | Roots, Leaves, Seeds botanical.com |

| Ligusticum sinense (Szechwan Lovage) | Apiaceae | Rhizomes wikipedia.org |

| Ligusticum porteri (Osha) | Apiaceae | Roots researchgate.net |

Geographical Distribution and Environmental Factors

The geographical distribution of plants containing (E)-3-Ethylidenephthalide is closely tied to the native habitats of the Levisticum and Ligusticum genera.

Levisticum officinale is native to the Mediterranean region, particularly the mountainous areas of southern France, northern Greece, and the Balkans. botanical.com It is also found in Iran and Afghanistan. pfaf.orgkew.org It has been introduced and naturalized in many parts of Europe, North America, and China. kew.org

Ligusticum species are native to the cool temperate regions of the Northern Hemisphere, including Asia, Europe, and North America. wikipedia.orgresearchgate.net Ligusticum porteri, for instance, is found from the southern and central Rocky Mountains in the USA to the northern Sierra Madre Occidental in Mexico. researchgate.net The name Ligusticum itself is thought to be derived from the Liguria region of Italy, where the genus is abundant. botanical.com

Environmental factors can significantly influence the growth of these plants and the production of their secondary metabolites, including phthalides. oregonstate.edu These factors include:

Climate and Weather: Temperature, humidity, and precipitation affect all stages of plant life, from the storage of raw materials to the synthesis of chemical compounds. oliptek.com Temperature, in particular, influences photosynthesis, transpiration, and respiration rates. oregonstate.edu

Soil and Nutrition: These plants typically thrive in rich, moist, but well-drained soil and prefer sunny locations. botanical.com Nutrient deficiencies or imbalances in the soil can alter the concentration of secondary metabolites. mdpi.com

Light: Light intensity, quality (wavelength), and duration (photoperiod) are critical for plant growth and the production of phytochemicals. oregonstate.edu For example, some plants increase the concentration of certain compounds in response to shading, while others require high light intensity. mdpi.com

Water Availability: As most plants consist of about 90% water, its availability is crucial for numerous physiological processes, including photosynthesis and nutrient transport. oregonstate.edu Drought stress has been shown to induce the production of certain secondary metabolites in plants. mdpi.com

The interplay of these environmental factors creates specific ecological niches where these plants can prosper and produce their characteristic chemical profiles. europa.eu

Extraction and Purification Methodologies

The isolation of (E)-3-Ethylidenephthalide from its natural sources involves a multi-step process that begins with extraction, followed by purification to obtain the pure compound. nih.gov

Extraction is the initial step to separate the desired compounds from the raw plant material. nih.gov Solvent extraction is the most common method used. nih.gov The choice of solvent is critical and is based on the polarity of the target compound. For phthalides, which are moderately polar, solvents like ethanol, methanol, or acetone (B3395972) are often employed. nih.gov The process typically involves soaking the powdered plant material (e.g., roots or rhizomes) in the chosen solvent for an extended period, allowing the soluble compounds to dissolve. gsconlinepress.com The resulting solution is then separated from the solid plant debris and concentrated, often using a rotary evaporator, to yield a crude extract. gsconlinepress.com

Purification of the crude extract is necessary to isolate (E)-3-Ethylidenephthalide from the complex mixture of other phytochemicals. nih.gov This is primarily achieved through various chromatographic techniques. iipseries.org

Chromatographic Techniques for Isolation

Chromatography is a powerful technique for separating individual components from a mixture based on their differential interactions with a stationary phase and a mobile phase. khanacademy.org Several chromatographic methods are employed for the isolation of (E)-3-Ethylidenephthalide.

Column Chromatography (CC): This is a fundamental purification technique where the crude extract is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel. iipseries.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. iipseries.org Compounds separate based on their affinity for the stationary phase; less polar compounds tend to travel down the column faster than more polar compounds in normal-phase chromatography. iipseries.orgkhanacademy.org Fractions are collected and analyzed to isolate the target compound.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of column chromatography and to identify the fractions containing the desired compound. khanacademy.org A small amount of the extract or fraction is spotted onto a plate coated with a thin layer of adsorbent (like silica gel). The plate is then placed in a chamber with a solvent, which moves up the plate by capillary action, separating the components. khanacademy.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of compounds. iipseries.org It utilizes a high-pressure pump to pass the mobile phase through a column containing fine particles of the stationary phase, resulting in highly efficient separations. iipseries.org HPLC is particularly well-suited for isolating specific phytoconstituents from complex mixtures. iipseries.orgnih.gov Different types of HPLC, such as reversed-phase HPLC, are powerful tools for purifying low molecular weight compounds like phthalides. nih.gov

Table 2: Chromatographic Techniques for Isolation

| Technique | Principle | Application in Isolating (E)-3-Ethylidenephthalide |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. iipseries.org | Initial fractionation of the crude plant extract to separate compounds based on polarity. |

| Thin-Layer Chromatography | Separation on a thin layer of adsorbent, used for monitoring and identification. khanacademy.org | To identify fractions from column chromatography that contain the target compound. |

Spectroscopic Identification in Natural Extracts

Once a purified compound is obtained, its chemical structure must be confirmed. Spectroscopic techniques are indispensable for the identification and structural elucidation of natural products like (E)-3-Ethylidenephthalide within an extract or after isolation.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying volatile or semi-volatile compounds. nih.gov The sample is first separated by gas chromatography, and then the individual components are analyzed by mass spectrometry. The mass spectrometer bombards the molecules with electrons, causing them to fragment in a predictable manner. nih.gov The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be compared to spectral libraries, such as the one from the National Institute of Science and Technology (NIST), for positive identification. scispace.com

Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups (e.g., C=O for a carbonyl group, C-O for an ether or ester). gsconlinepress.com This information helps to piece together the structure of the unknown compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the complete structure of an organic molecule. It provides detailed information about the carbon and proton skeleton of the molecule, allowing for the precise determination of the connectivity of atoms and the stereochemistry of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. gsconlinepress.com The wavelengths at which a compound absorbs light are related to its electronic structure, particularly the presence of conjugated systems, which are common in phthalides. gsconlinepress.com

By combining data from these different spectroscopic methods, researchers can confidently identify (E)-3-Ethylidenephthalide and determine its purity.

Biosynthetic Pathways and Precursors

The biosynthesis of phthalides in plants is a complex process involving multiple enzymatic steps. While the complete pathway for (E)-3-Ethylidenephthalide is not fully elucidated in all producer organisms, general biosynthetic principles for related compounds provide a likely framework. Phthalides are polyketides, which are secondary metabolites produced from simple acyl precursors. nih.gov

The biosynthesis is thought to proceed through the polyketide pathway, where simple building blocks are sequentially condensed to form a polyketide chain. This chain then undergoes cyclization and other modifications to form the final phthalide structure.

A plausible precursor for the biosynthesis of 3-substituted phthalides is 2-acylbenzoic acid . researchgate.net The general pathway likely involves the decarboxylative acylation of arylacetic acids. mdma.ch For (E)-3-Ethylidenephthalide, a key intermediate is likely related to o-acetylbenzoic acid .

In the context of metabolic engineering, researchers have successfully designed and reconstructed biosynthetic pathways in microorganisms like E. coli to produce various chemicals. nih.gov These approaches often start from a common precursor, such as an amino acid, and introduce a series of enzymes to convert it into the desired product. nih.gov For example, L-phenylalanine can be used as a starting point to produce compounds like 3-phenylpropanol through a series of enzymatic reactions. nih.gov This "retrobiosynthesis" approach could potentially be applied to produce (E)-3-Ethylidenephthalide by identifying and assembling the necessary enzymes in a microbial host. nih.gov

Enzymatic Steps and Genetic Basis (if known)

The specific enzymes and genes responsible for the biosynthesis of (E)-3-Ethylidenephthalide in its natural plant sources are not yet well-characterized. However, based on known biosynthetic reactions, several types of enzymes are expected to be involved. nih.gov